molecular formula C16H14Cl2F3N3O2 B2892817 2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide CAS No. 1396635-86-1

2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

Cat. No.: B2892817
CAS No.: 1396635-86-1
M. Wt: 408.2
InChI Key: OFCBKJAXOKXLLJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dichlorophenoxy and trifluoromethylpyrimidinyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.

    Synthesis of the pyrimidinyl intermediate: The pyrimidinyl intermediate is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate alkylating agent.

    Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the pyrimidinyl intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or continuous flow reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A structurally similar compound with different functional groups.

    N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide: Lacks the dichlorophenoxy group but shares the pyrimidinyl moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is unique due to the presence of both dichlorophenoxy and trifluoromethylpyrimidinyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F3N3O2/c1-9-6-13(16(19,20)21)24-14(23-9)4-5-22-15(25)8-26-12-3-2-10(17)7-11(12)18/h2-3,6-7H,4-5,8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCBKJAXOKXLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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